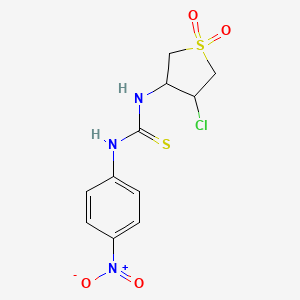

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea typically involves the reaction of 4-chloro-1,1-dioxidotetrahydrothiophene with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thioureas.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and thiourea groups can facilitate binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-3-(4-nitrophenyl)thiourea

- 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea

- 1-(4-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea

Uniqueness

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is unique due to the presence of both the chloro and nitrophenyl groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea functional group linked to a tetrahydrothiophene ring with a chlorinated and dioxidized structure, along with a nitrophenyl moiety. Its molecular formula is C12H12ClN3O2S, and it has a molecular weight of approximately 299.75 g/mol.

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that thioureas can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of thiourea derivatives is notable. In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Thioureas have been explored for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to reduce inflammation markers in animal models, suggesting a potential therapeutic application in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction.

- Receptor Modulation : It can modulate receptor functions by altering ligand-receptor interactions, impacting signaling pathways involved in disease processes .

Study 1: Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the antibacterial effects of various thiourea derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 5 to 15 µM .

Study 2: Anticancer Efficacy

In another investigation, researchers synthesized a series of thiourea compounds and assessed their anticancer properties against multiple cancer cell lines. The study found that one derivative showed an IC50 value of 10 µM against prostate cancer cells, indicating significant cytotoxicity and potential for further development .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this thiourea derivative?

Methodological Answer:

- Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalyst) by reacting 4-chloro-tetrahydrothiophen-3-yl sulfone derivatives with 4-nitrophenyl isothiocyanate. Monitor purity via TLC and column chromatography .

- Characterization : Use FT-IR to confirm thiourea C=S stretching (~1250–1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Validate molecular structure via single-crystal X-ray diffraction (SCXRD) for bond-length/angle analysis .

- Purity : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S content) .

Q. What spectroscopic and computational techniques are critical for analyzing its molecular structure?

Methodological Answer:

- Experimental : UV-Vis spectroscopy to study electronic transitions (e.g., π→π* in nitroaryl groups). Vibrational spectroscopy (Raman/IR) to map functional groups and hydrogen-bonding interactions .

- Computational : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level to optimize geometry and calculate vibrational frequencies. Compare with experimental spectra to validate accuracy .

- SCXRD : Resolve crystal packing and intermolecular interactions (e.g., H-bonding, π-π stacking) for stability insights .

Advanced Research Questions

Q. How can contradictions between experimental and computational data be resolved?

Methodological Answer:

- Case Example : If DFT-predicted vibrational frequencies deviate from FT-IR data, refine computational parameters (e.g., solvent effect via PCM model, anharmonic corrections). Validate with Raman spectroscopy for overlapping modes .

- Statistical Metrics : Calculate root-mean-square deviation (RMSD) between experimental and simulated spectra. Adjust basis sets or exchange-correlation functionals (e.g., switching to M06-2X for better π-system treatment) .

- Hybrid Approaches : Combine Molecular Dynamics (MD) simulations with experimental DSC/TGA to explain thermal stability discrepancies .

Q. What computational strategies predict the compound’s reactivity and biological activity?

Methodological Answer:

- Reactivity : Use Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) to assess electrophilicity. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Docking Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity. Validate with in vitro antimicrobial assays .

- ADMET Prediction : Use SwissADME or pkCSM to model pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) for drug-likeness assessment .

Q. How to design experiments to assess its biological activity and mechanism of action?

Methodological Answer:

- In Vitro Screening : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungal strains (C. albicans). Include positive controls (e.g., ampicillin, fluconazole) .

- Mechanistic Studies : Perform time-kill assays and SEM imaging to observe cell membrane disruption. Measure ROS generation via fluorescence probes (DCFH-DA) .

- Synergy Testing : Combine with commercial antibiotics (checkerboard assay) to calculate Fractional Inhibitory Concentration Index (FICI) .

Q. How can synthesis protocols be improved for higher yields or novel derivatives?

Methodological Answer:

- DoE Optimization : Apply Design of Experiments (DoE) to vary substituents (e.g., replacing nitro with cyano groups) and reaction parameters (e.g., microwave-assisted synthesis). Analyze via Response Surface Methodology (RSM) .

- Green Chemistry : Replace toxic solvents (DMF) with ionic liquids or PEG-400. Monitor atom economy and E-factor for sustainability metrics .

- Derivatization : Introduce sulfonamide or heterocyclic moieties via post-synthetic modifications. Characterize via ¹H/¹³C NMR and HRMS .

Properties

IUPAC Name |

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4S2/c12-9-5-21(18,19)6-10(9)14-11(20)13-7-1-3-8(4-2-7)15(16)17/h1-4,9-10H,5-6H2,(H2,13,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRDULAKFFGHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.